LogP Differential: Dimethylation Increases Computed Lipophilicity by Over 2.4 Log Units Versus the Unsubstituted N⁴-Acetylsulfanilamide
The target compound, bearing an N,N-dimethylsulfamoyl group, exhibits a computed logP value of approximately 2.05, whereas the comparator N-(4-sulfamoylphenyl)acetamide (N⁴-acetylsulfanilamide, CAS 121-61-9), which retains the primary sulfonamide –SO₂NH₂, has a reported logP of –0.354 [1]. An independent ACD/Labs prediction for the target yields a logP of 0.92 and a logD (pH 7.4) of 0.77, while PubChem's XLogP3 returns 0.5 [2]. Even taking the most conservative estimate, the dimethylated compound is substantially more lipophilic than its unsubstituted congener.
| Evidence Dimension | Octanol-water partition coefficient (logP / XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (Chem960); ACD/LogP = 0.92; XLogP3 = 0.5; LogD (pH 7.4) = 0.77 |
| Comparator Or Baseline | N-(4-Sulfamoylphenyl)acetamide (CAS 121-61-9): logP = –0.354 |
| Quantified Difference | ΔlogP ≈ +2.4 log units (Chem960 vs. ChemBase); minimum Δ ≈ +0.85 log units using most conservative target estimate |
| Conditions | Computed/predicted values from multiple sources (ChemBase, Chem960, ACD/Labs Percepta v14, PubChem XLogP3 3.0) |
Why This Matters
A >2-log-unit shift in lipophilicity fundamentally alters reversed-phase chromatographic retention, liquid-liquid extraction efficiency, and membrane partitioning—directly determining whether this compound can function as a physicochemically distinct internal standard or whether it co-elutes with analytes or matrix interferences.
- [1] ChemBase.cn. N-(4-sulfamoylphenyl)acetamide (CAS 121-61-9): Hydrophobicity (logP) = -0.354. https://www.chembase.cn (accessed 2026). View Source
- [2] PubChem. Compound Summary for CID 97278: XLogP3 = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/97278 (accessed 2026). View Source
